molecular formula C4H3Cl2N3O2S B6605398 4,6-dichloropyrimidine-5-sulfonamide CAS No. 2228939-93-1

4,6-dichloropyrimidine-5-sulfonamide

Cat. No. B6605398
CAS RN: 2228939-93-1
M. Wt: 228.06 g/mol
InChI Key: CRFNYEPPBFJOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloropyrimidine-5-sulfonamide (DCPS) is a synthetic compound derived from pyrimidine that has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of several important compounds and has been used in biochemical and physiological studies.

Mechanism of Action

4,6-dichloropyrimidine-5-sulfonamide is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity. This can lead to changes in the metabolism of drugs, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
4,6-dichloropyrimidine-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in drug metabolism, leading to changes in drug metabolism. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and nucleic acids, leading to changes in the production of these molecules. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of lipids, leading to changes in the production of lipids.

Advantages and Limitations for Lab Experiments

4,6-dichloropyrimidine-5-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low volatility, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify. Additionally, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 4,6-dichloropyrimidine-5-sulfonamide in scientific research. It could be used in the development of new drugs or drug delivery systems. It could also be used to study the effects of drugs on the body, or to study the metabolism of drugs. Additionally, it could be used to develop new methods for the synthesis of important compounds, or to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of diet and nutrition on the body, or to study the mechanisms of disease.

Synthesis Methods

4,6-dichloropyrimidine-5-sulfonamide is synthesized from pyrimidine by a two-step procedure. The first step involves the formation of 4,6-dichloro-2-pyrimidinesulfonamide (4,6-dichloropyrimidine-5-sulfonamideA) from pyrimidine and chlorosulfonic acid. This is followed by a second step in which the 4,6-dichloropyrimidine-5-sulfonamideA is treated with ammonium hydroxide to form 4,6-dichloropyrimidine-5-sulfonamide. The overall reaction is as follows: pyrimidine + chlorosulfonic acid → 4,6-dichloropyrimidine-5-sulfonamideA + HCl → 4,6-dichloropyrimidine-5-sulfonamide + NH3.

Scientific Research Applications

4,6-dichloropyrimidine-5-sulfonamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of several important compounds, such as 2-chloro-4-oxo-6-pyrimidinesulfonamide (COPS), 4-chloro-6-methyl-2-pyrimidinesulfonamide (CMPS), and 4-chloro-2-pyrimidinesulfonamide (CPPS). It has also been used in biochemical and physiological studies, such as the analysis of drug metabolism, the study of enzyme kinetics, and the study of the effects of drugs on the body.

properties

IUPAC Name

4,6-dichloropyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNYEPPBFJOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidine-5-sulfonamide

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